DNMDP - 328104-79-6

DNMDP

Catalog Number: EVT-265984
CAS Number: 328104-79-6
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) is a small molecule that exhibits cytotoxic activity specifically against cancer cells expressing elevated levels of phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) proteins. [, , , , , ]. It acts by inducing the formation of a complex between PDE3A and SLFN12, leading to cancer cell death [, , , , , ]. While structurally similar to PDE3 inhibitors, DNMDP's mechanism of action is not solely dependent on PDE3 enzymatic inhibition, but rather on its ability to modulate the interaction between PDE3A and SLFN12 []. This unique mechanism of action positions DNMDP as a potential therapeutic agent for cancers with high PDE3A and SLFN12 expression.

Future Directions
  • Optimization of DNMDP Analogs: Further research is needed to develop DNMDP analogs with improved pharmacokinetic properties, potency, and efficacy [, ].
  • Biomarker Development: Identifying and validating reliable biomarkers for PDE3A and SLFN12 expression is crucial for selecting patients who would benefit most from DNMDP-based therapies [].
  • Exploring Synergistic Therapies: Combining DNMDP with other anticancer agents, such as those used in GIST treatment, could enhance its therapeutic efficacy [].

BRD9500

Compound Description: BRD9500 represents an optimized analog of DNMDP, exhibiting improved pharmacokinetic properties, including enhanced metabolic stability, making it suitable for in vivo studies [].

Relevance: BRD9500 retains the ability to induce PDE3A/B interactions with SLFN12, similar to DNMDP, leading to cancer cell death []. Notably, BRD9500 demonstrated in vivo efficacy in a xenograft model of melanoma (SK-MEL-3), highlighting its potential as an anti-cancer agent [].

Velcrins

Relevance: The mechanism of action of velcrins involves inducing the formation of a complex between PDE3A and SLFN12 [, ]. This interaction subsequently activates the RNase activity of SLFN12, ultimately leading to cancer cell death [, ]. Velcrins represent a promising class of anti-cancer agents, with DNMDP serving as a key starting point for the development of more potent and selective compounds within this family, such as BAY 2666605.

BAY 2666605

Compound Description: Developed by the Broad Institute and Bayer Pharmaceuticals, BAY 2666605 is a potent and selective "molecular glue" that induces the formation of a complex between PDE3A and SLFN12 []. This compound is considered a "velcrin."

Relevance: Similar to DNMDP, BAY 2666605's cytotoxic activity relies on its ability to promote the interaction between PDE3A and SLFN12, rather than direct PDE3A enzymatic inhibition []. BAY 2666605 demonstrates nanomolar potency in vitro and has shown promising anti-tumor activity in various preclinical cancer models, including melanoma, sarcoma, ovarian cancer, and glioblastoma []. Its excellent brain penetration makes it a particularly attractive candidate for treating glioblastoma [].

6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: This compound is another name for DNMDP [, ]. It is sometimes referred to by this full chemical name in the literature.

Overview

DNMDP, or 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a synthetic compound that has garnered attention for its potential therapeutic applications in oncology. It primarily acts as a phosphodiesterase 3A modulator and has been identified as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the interaction with specific proteins that lead to apoptosis in tumor cells.

Source and Classification

DNMDP was first identified through chemogenomic analysis aimed at discovering novel anti-cancer agents. It belongs to a class of compounds known as molecular glues, which facilitate protein-protein interactions that can induce either degradation or stabilization of target proteins. DNMDP specifically interacts with phosphodiesterase 3A and Schlafen 12 proteins, leading to significant antitumor effects in vitro and in vivo .

Synthesis Analysis

The synthesis of DNMDP involves several key steps:

  1. Starting Materials: The synthesis begins with optically pure starting materials.
  2. Chiral Separation: The enantiomers of DNMDP are separated using chiral super-critical fluid chromatography, which allows for the identification of a more potent enantiomer.
  3. Analog Synthesis: Two analogues of DNMDP have also been synthesized, demonstrating similar activity to the original compound .

The detailed synthetic pathway typically includes reactions that form the core pyridazinone structure, followed by functionalization to introduce the diethylamino and nitrophenyl groups.

Molecular Structure Analysis

The molecular structure of DNMDP can be described as follows:

  • Core Structure: It features a pyridazinone backbone, which is essential for its biological activity.
  • Functional Groups: The presence of a diethylamino group and a nitrophenyl moiety enhances its solubility and interaction with biological targets.

Data from crystallographic studies reveal that DNMDP binds within the catalytic pocket of phosphodiesterase 3A, stabilizing the complex with Schlafen 12 . This structural interaction is critical for its function as a molecular glue.

Chemical Reactions Analysis

In terms of chemical reactivity, DNMDP undergoes several notable reactions:

  1. Binding Interactions: DNMDP forms hydrophobic interactions with the catalytic site of phosphodiesterase 3A, which is crucial for its mechanism of action.
  2. Protein Interaction Modulation: By binding to phosphodiesterase 3A, DNMDP facilitates the recruitment and stabilization of Schlafen 12, leading to altered protein translation processes in cancer cells .

These reactions are essential for understanding how DNMDP exerts its cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism by which DNMDP induces apoptosis involves several steps:

  1. Protein Binding: DNMDP binds to phosphodiesterase 3A, leading to the formation of a complex with Schlafen 12.
  2. Inhibition of Protein Translation: The stabilization of Schlafen 12 inhibits protein translation within the cell, triggering apoptotic pathways.
  3. Caspase Activation: Subsequent activation of caspases leads to cellular apoptosis, which is evidenced by poly ADP ribose polymerase cleavage assays .

The correlation between DNMDP sensitivity and expression levels of phosphodiesterase 3A indicates that higher expression may enhance susceptibility to the compound's effects .

Physical and Chemical Properties Analysis

DNMDP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319.36 g/mol.
  • Solubility: It is soluble in organic solvents due to its hydrophobic groups.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties contribute to its effectiveness as an anticancer agent in laboratory settings.

Applications

DNMDP has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: As an antitumor agent, DNMDP shows promise against various cancer types, including lung adenocarcinoma and cervical carcinoma.
  2. Research Tool: It serves as a valuable tool for studying protein-protein interactions and apoptotic pathways in cancer biology .
  3. Drug Development: Ongoing research into analogs and derivatives may enhance its efficacy and specificity for clinical use.
Introduction to DNMDP as a Velcrin Compound

Discovery and Initial Characterization of DNMDP in Targeted Cancer Therapy

DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) emerged from phenotypic screening efforts aimed at identifying compounds with selective cytotoxicity against cancer cells. Initial screening revealed that DNMDP potently killed a p53-mutant lung cancer cell line (NCI-H1734) while sparing a second lung cancer cell line (A549), indicating selective anticancer activity [1] [4]. This differential cytotoxicity profile prompted extensive investigation into its mechanism of action, distinguishing DNMDP from conventional chemotherapeutic agents. DNMDP exhibited nanomolar potency (EC₅₀ = 6.9 nM in HeLa cells) against sensitive cancer cell lines while demonstrating no significant toxicity in panels of nontumorigenic cell lines, establishing its potential as a targeted therapeutic agent [1] [2].

Genome-wide correlation studies using the Cancer Cell Line Encyclopedia (CCLE) dataset identified that elevated expression of phosphodiesterase 3A (PDE3A) was the strongest genomic correlate of DNMDP sensitivity among 766 cancer cell lines tested [1] [8]. Subsequent biomarker optimization using RNA-Seq data established dual thresholds for PDE3A (5.28 RPKM) and Schlafen family member 12 (SLFN12; 1.77 RPKM) expression, achieving a positive predictive value (PPV) of 62.5% for DNMDP sensitivity. This predictive power compares favorably with clinically validated biomarkers such as HER2 status in metastatic breast cancer (50% objective response rate to trastuzumab) [1].

Table 1: Biomarker Performance for DNMDP Sensitivity Prediction

Biomarker ComponentExpression ThresholdSensitivity (%)Positive Predictive Value (%)
PDE3A mRNA>5.28 RPKM71.462.5
SLFN12 mRNA>1.77 RPKM
Combined BiomarkerBoth above threshold

Validation studies in 23 biomarker-positive cell lines revealed a spectrum of sensitivity rather than a binary response. Cell lines could be categorized as strongly sensitive (13 lines with <25% maximum viability), partially sensitive (8 lines with 25-75% maximum viability), or insensitive (2 lines with 100% maximal viability) [1]. Single-cell analysis demonstrated that highly sensitive cells (e.g., GB1 glioblastoma) underwent complete apoptosis within 96 hours, while partially sensitive cells (e.g., TE4) exhibited mixed apoptotic and cytostatic responses. Washout experiments further revealed that only strongly sensitive cell lines underwent irreversible apoptosis after compound removal [1].

Role of DNMDP in Selective Cancer Cell Killing via PDE3A-SLFN12 Complex Formation

DNMDP exerts its cytotoxic effects through a novel molecular mechanism involving the induction of a functional complex between PDE3A and SLFN12. Although DNMDP binds PDE3A and inhibits its catalytic activity, enzymatic inhibition alone is insufficient for cell killing. This was demonstrated by the observation that most PDE3 inhibitors (e.g., cilostazol, trequinsin) lack cytotoxic effects and can even compete with DNMDP binding, thereby rescuing cancer cells from DNMDP-induced death [1] [7] [8]. CRISPR-Cas9-mediated knockout of PDE3A completely abrogated DNMDP sensitivity in HeLa cells, confirming its essential role in the mechanism [1] [8].

Biochemical studies revealed that DNMDP binding induces a neomorphic protein-protein interaction between PDE3A and SLFN12, a protein with poorly characterized functions. Immunoprecipitation experiments demonstrated that DNMDP promotes the formation of a stable PDE3A-SLFN12 complex that is not observed in untreated cells or in the presence of non-cytotoxic PDE3 inhibitors like trequinsin [1] [7]. SLFN12 expression was subsequently identified as a critical co-determinant of DNMDP sensitivity, with CRISPR-mediated knockout of SLFN12 conferring complete resistance to DNMDP-induced cell death [1] [8].

The molecular requirements for DNMDP activity were further elucidated through structural studies. Expression of the catalytic domain of PDE3A alone in PDE3A-deficient cancer cells was sufficient to confer DNMDP sensitivity, while substitutions in the PDE3A active site (H840, Q975, Q1001, F1004) abolished compound binding and cytotoxicity [8]. Additionally, a genome-wide CRISPR screen identified aryl hydrocarbon receptor-interacting protein (AIP), a co-chaperone protein, as essential for DNMDP response. AIP was found to be required for PDE3A-SLFN12 complex formation, suggesting it may facilitate proper protein folding or complex stabilization [1] [8].

Table 2: Key Molecular Determinants of DNMDP Sensitivity

Molecular ComponentRole in DNMDP MechanismExperimental Evidence
PDE3A catalytic domainPrimary binding targetDomain expression confers sensitivity; active site mutations abolish binding
SLFN12Essential binding partnerKnockout confers resistance; complex detected via co-IP
AIP co-chaperoneComplex stabilizationCRISPR screen identification; required for complex formation
PDE3BCompensatory binding targetSupports sensitivity in PDE3A-deficient contexts

Notably, the related protein PDE3B can functionally substitute for PDE3A in certain cellular contexts. DNMDP binds PDE3B and can induce cytotoxicity in cancer cells lacking PDE3A expression but expressing PDE3B at sufficient levels [8]. This functional redundancy highlights the shared structural features between these phosphodiesterase family members and expands the potential therapeutic applicability of DNMDP-like compounds.

Structure-activity relationship (SAR) studies led to the development of DNMDP analogs with improved pharmaceutical properties. Key modifications included replacing the potentially reactive nitro group and optimizing the diethylamino substituent. Several analogs maintained or exceeded DNMDP's potency, including (R)-des-nitro DNMDP (7; EC₅₀ = 3.3 nM) and the fluorinated morpholine analog (R)-30 (EC₅₀ = 1.6 nM). The stereochemical dependence observed with DNMDP ((R)-enantiomer 200-500 times more active than (S)-enantiomer) persisted across analogs, highlighting the precise molecular recognition required for activity [4].

Properties

CAS Number

328104-79-6

Product Name

Dnmdp

IUPAC Name

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)

InChI Key

YOSSKNZHADPXJX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
DNMDP compound

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.